(5-Methyl-3-pyridinyl)methyl Rupatadine
Description
Properties
CAS No. |
1422960-88-0 |
|---|---|
Molecular Formula |
C33H34ClN4+ |
Molecular Weight |
522.1 g/mol |
IUPAC Name |
13-chloro-2-[1-[[5-methyl-1-[(5-methylpyridin-3-yl)methyl]pyridin-1-ium-3-yl]methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C33H34ClN4/c1-23-14-25(18-35-17-23)20-38-19-24(2)15-26(22-38)21-37-12-9-27(10-13-37)32-31-8-7-30(34)16-29(31)6-5-28-4-3-11-36-33(28)32/h3-4,7-8,11,14-19,22H,5-6,9-10,12-13,20-21H2,1-2H3/q+1 |
InChI Key |
PWKRNMKZGWGSDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)C[N+]2=CC(=CC(=C2)CN3CCC(=C4C5=C(CCC6=C4N=CC=C6)C=C(C=C5)Cl)CC3)C |
Canonical SMILES |
CC1=CC(=CN=C1)C[N+]2=CC(=CC(=C2)CN3CCC(=C4C5=C(CCC6=C4N=CC=C6)C=C(C=C5)Cl)CC3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagent Selection
The reduction of Rupatadine’s amide precursor (4-(8-chloro-5H-benzocyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)(5-methylpyridin-3-yl)methanone (amide compound 1) to the corresponding amine (Rupatadine base) is a critical step. Patent CN105130956A discloses the use of borane reagents, such as borane-tetrahydrofuran (BH₃·THF) or sodium borohydride (NaBH₄) with boron trifluoride (BF₃), to achieve this transformation. The mechanism involves nucleophilic attack by the borane complex on the carbonyl carbon, followed by protonolysis to yield the secondary amine.
Process Optimization and Yield Enhancement
Key parameters include stoichiometry, temperature, and workup procedures:
-
Borane-THF Complex : A molar ratio of 1:4 (amide:borane) in THF at 0–25°C for 12 hours yielded Rupatadine base with 78.3% efficiency. Post-reduction acid hydrolysis (9% HCl) and pH adjustment (NaOH to pH 8.5) facilitated isolation via ethyl acetate extraction.
-
NaBH₄-BF₃ System : Combining NaBH₄ (5 equiv) and BF₃·Et₂O (1.2 equiv) in THF at 25°C achieved 79% yield, with residual solvents <0.3% after purification.
Table 1: Comparative Analysis of Borane Reduction Methods
| Reagent System | Temperature (°C) | Time (h) | Yield (%) | HPLC Purity (%) |
|---|---|---|---|---|
| BH₃·THF | 0–25 | 12 | 78.3 | 98.9 |
| NaBH₄ + BF₃·Et₂O | 25 | 24 | 79.0 | 98.6 |
This method’s advantage lies in reduced aqueous waste (33% less acid usage) compared to earlier protocols.
Alkylation Using Phase Transfer Catalysts (PTCs)
N-Alkylation of Desloratadine
WO2006114676A2 and EP2824103B1 describe the reaction of desloratadine with 3-chloromethyl-5-methylpyridine hydrochloride (Formula-10) in the presence of inorganic bases (K₂CO₃) and PTCs (tetrabutylammonium bromide, TBAB). The PTC facilitates interfacial transfer of the reactive halide, enhancing reaction kinetics in biphasic systems (e.g., toluene/water).
Process Scalability and Impurity Mitigation
Table 2: Phase Transfer Catalyzed Alkylation Parameters
| PTC | Solvent System | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TBAB | DMF/H₂O | K₂CO₃ | 97.6 | 96.3 |
| Triethylbenzyl ammonium chloride | Toluene/H₂O | NaOH | 95.2 | 95.8 |
Esterification-Reduction Pathway for Intermediate Synthesis
Synthesis of 5-Methylpyridine-3-methanol
EP2824103B1 outlines a two-step approach:
-
Esterification : 5-Methylnicotinic acid (Formula-7) is treated with thionyl chloride (SOCl₂) in methanol to form methyl 5-methylnicotinate (Formula-8) at 60–65°C (93% yield).
-
Reduction : Sodium borohydride (NaBH₄) and sodium methoxide (NaOMe) reduce the ester to 5-methylpyridine-3-methanol (Formula-9), achieving 88% yield after brine washing.
Chlorination and Final Coupling
The alcohol intermediate is chlorinated using SOCl₂ in toluene, followed by reaction with desloratadine under PTC conditions to yield Rupatadine. This method ensures <0.5% 3,5-pyridinedimethanol impurity.
Direct Alkylation with Halomethylpyridine Derivatives
One-Pot Alkylation Strategy
CN101274931A simplifies the synthesis by reacting desloratadine directly with 3-bromomethyl-5-methylpyridine in acetone. Acetyl peroxide initiates radical-mediated C–N bond formation, yielding 85.3% Rupatadine after silica gel chromatography.
Solvent and Catalyst Impact
-
Solvent Choice : Acetone improved reaction homogeneity vs. dichloromethane (DCM), reducing byproduct formation.
-
Catalyst-Free Conditions : Avoiding DMAP (4-dimethylaminopyridine) reduced costs by 40% compared to prior methods.
Salification and Final Product Isolation
Fumarate Salt Formation
Rupatadine base is dissolved in methanol and treated with fumaric acid (1:1 molar ratio) at 40°C. Crystallization yields Rupatadine fumarate with >99% purity, as validated by RP-HPLC.
Table 3: Fumarate Salification Conditions
| Solvent | Acid Equiv | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Methanol | 1.0 | 40 | 89.5 | 99.2 |
| Ethanol | 1.2 | 50 | 86.7 | 98.8 |
Comparative Industrial Feasibility
Cost and Environmental Impact
Chemical Reactions Analysis
(5-Methyl-3-pyridinyl)methyl Rupatadine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the type of reaction and the specific reagents used .
Scientific Research Applications
(5-Methyl-3-pyridinyl)methyl Rupatadine is primarily used in scientific research as an intermediate in the synthesis of Rupatadine. Its applications extend to:
Chemistry: Studying the synthesis and optimization of antihistamine drugs.
Biology: Investigating the biological activity and interactions of antihistamine compounds.
Medicine: Developing new formulations and delivery methods for antihistamine medications.
Industry: Producing high-purity intermediates for pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of (5-Methyl-3-pyridinyl)methyl Rupatadine involves its role as an intermediate in the synthesis of Rupatadine. Rupatadine acts as a dual antagonist of histamine H1 receptors and platelet-activating factor (PAF) receptors . By blocking these receptors, Rupatadine prevents the actions of histamine and PAF, reducing allergic symptoms such as nasal congestion, itching, and hives .
Comparison with Similar Compounds
Allergic Rhinitis
- Rupatadine 10 mg vs. Desloratadine 5 mg : Both showed comparable symptom reduction (nasal itching, sneezing) at 4 weeks (p < 0.01 vs. placebo). However, Rupatadine demonstrated faster onset (significant improvement vs. placebo at day 1) .
- Rupatadine 20 mg : Superior to 10 mg in perennial allergic rhinitis, achieving 75% symptom reduction in 62% of patients vs. 52% for 10 mg (p < 0.05) .
Chronic Spontaneous Urticaria (CSU)
- Rupatadine vs. Olopatadine: Both reduced Mean Wheal Number (MNW) and Mean Pruritus Score (MPS) at 6 weeks. However, olopatadine reduced eosinophil counts more significantly (p < 0.05), while Rupatadine’s dual mechanism provided broader symptom control .
Cost-Effectiveness
- Rupatadine vs. Olopatadine: Olopatadine was more cost-effective (lower cost per symptom score improvement) despite higher per-tablet costs, driven by superior eosinophil reduction and fewer refills .
- Rupatadine vs.
Q & A
Basic Research Questions
Q. What in vitro assays are employed to evaluate the dual receptor antagonism of (5-Methyl-3-pyridinyl)methyl Rupatadine?
- Methodological Answer : To assess its antagonism of histamine H1 and platelet-activating factor (PAF) receptors, competitive binding assays are conducted using radiolabeled ligands (e.g., H-mepyramine for H1 receptors) and cell membranes expressing recombinant receptors. Subnanomolar IC values for H1 receptors and submicromolar IC values for PAF receptors are typically reported. Mast cell degranulation inhibition assays (e.g., β-hexosaminidase release in RBL-2H3 cells) further validate anti-inflammatory activity .
Q. What synthetic strategies are used to prepare key intermediates like 3-(bromomethyl)-5-methylpyridine for (5-Methyl-3-pyridinyl)methyl Rupatadine?
- Methodological Answer : A three-step synthesis involving halogenation and trifluoromethylation of pyridine derivatives is commonly employed. For example, bromination of 5-methylpyridin-3-ylmethanol using hydrobromic acid yields 3-(bromomethyl)-5-methylpyridine hydrobromide, a critical intermediate. Reaction conditions (temperature, catalysts) are optimized to achieve >90% yield, with purity verified via NMR and HPLC .
Q. How is the pharmacokinetic profile of (5-Methyl-3-pyridinyl)methyl Rupatadine characterized in preclinical studies?
- Methodological Answer : Oral bioavailability and metabolism are assessed using LC-MS/MS in plasma samples from rodent models. Key parameters include (0.75–1 hour) and CYP3A4-dependent metabolism. Metabolite identification involves incubating the compound with human liver microsomes and comparing fragmentation patterns to reference standards .
Advanced Research Questions
Q. How do researchers reconcile discrepancies between in vitro receptor affinity and in vivo efficacy in atherosclerosis models?
- Methodological Answer : Discrepancies arise due to factors like protein binding (>98% plasma binding) and active metabolites (e.g., hydroxylated derivatives). To address this, studies in mice combine chronic dosing (e.g., 170 mg/kg diet for 12 weeks) with histological plaque analysis. Systemic effects (e.g., lipid profiles, macrophage recruitment) are correlated with receptor occupancy data from in vitro assays .
Q. What analytical challenges arise in quantifying (5-Methyl-3-pyridinyl)methyl Rupatadine alongside its metabolites, and how are they resolved?
- Methodological Answer : Co-elution of metabolites in HPLC is mitigated using micellar mobile phases (e.g., 0.13 M sodium dodecyl sulfate, 10% n-butanol, pH 2.8) and Hypersil ODS columns. Method validation includes linearity (2–160 µg/mL for Rupatadine), precision (RSD <2%), and specificity against excipients like parabens .
Q. What theoretical frameworks guide the investigation of Rupatadine’s anti-inflammatory pleiotropy in complex disease models?
- Methodological Answer : Research is anchored in the "multi-target ligand" hypothesis, which posits that dual H1/PAF receptor antagonism amplifies anti-inflammatory effects. Experimental designs integrate transcriptomic profiling (e.g., NF-κB pathway modulation) and computational docking studies to map receptor-ligand interactions .
Q. How are impurities such as 5'-[(Desloratadine)methyl] Rupatadine-d8 controlled during synthesis?
- Methodological Answer : Process-related impurities are monitored using pharmacopeial reference standards (e.g., EP Reference Standard C26H26ClN3·C4H4O4). Stability-indicating methods, including forced degradation studies (acid/base hydrolysis, oxidative stress), ensure impurity levels comply with ICH Q3A/B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
